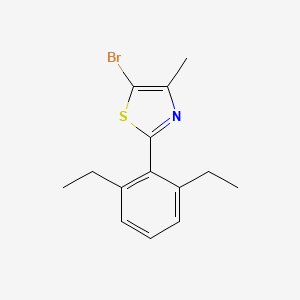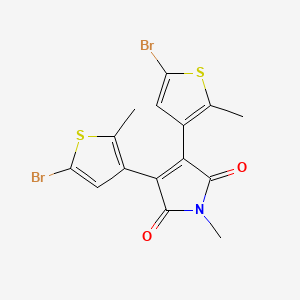
3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione is a complex organic compound characterized by the presence of brominated thiophene rings and a pyrrole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common approach is the bromination of 2-methylthiophene, followed by coupling reactions to introduce the pyrrole moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to alter the electronic properties of the compound.
Substitution: The bromine atoms in the thiophene rings can be substituted with other groups such as alkyl, aryl, or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dehalogenated derivatives.
Applications De Recherche Scientifique
3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism by which 3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione exerts its effects is largely dependent on its interaction with molecular targets. The brominated thiophene rings and pyrrole core can interact with various enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Bis(2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione: Similar structure but lacks bromine atoms.
3,4-Bis(5-chloro-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione: Chlorine atoms instead of bromine.
3,4-Bis(5-bromo-2-ethylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione: Ethyl groups instead of methyl groups.
Uniqueness
The presence of bromine atoms in 3,4-Bis(5-bromo-2-methylthiophen-3-yl)-1-methyl-1H-pyrrole-2,5-dione imparts unique electronic and steric properties, making it distinct from its analogs. These properties can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in materials science and medicinal chemistry.
Propriétés
Numéro CAS |
921191-59-5 |
|---|---|
Formule moléculaire |
C15H11Br2NO2S2 |
Poids moléculaire |
461.2 g/mol |
Nom IUPAC |
3,4-bis(5-bromo-2-methylthiophen-3-yl)-1-methylpyrrole-2,5-dione |
InChI |
InChI=1S/C15H11Br2NO2S2/c1-6-8(4-10(16)21-6)12-13(15(20)18(3)14(12)19)9-5-11(17)22-7(9)2/h4-5H,1-3H3 |
Clé InChI |
ZBJGFKTVEGJVHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(S1)Br)C2=C(C(=O)N(C2=O)C)C3=C(SC(=C3)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Diphenylphosphanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14198226.png)
![2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol](/img/structure/B14198231.png)
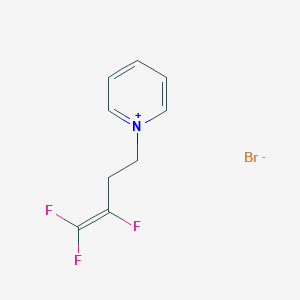
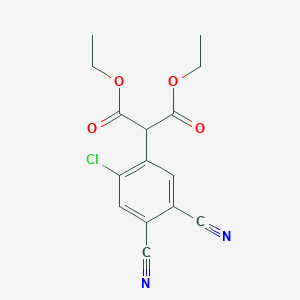
![2-Methyl-N-[6-oxo-6-(2-sulfanylidene-1,3-thiazolidin-3-yl)hexyl]prop-2-enamide](/img/structure/B14198246.png)

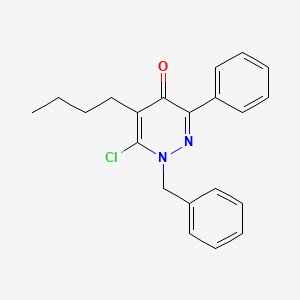
![4-[3-(3-Hydroxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14198255.png)

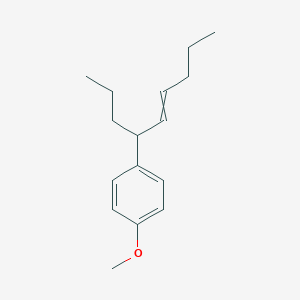

![5-(Furan-3-YL)-2-[(6-phenylhexyl)sulfanyl]-1,3-oxazole](/img/structure/B14198287.png)

